1-Azabicyclo[3.2.1]octan-4-one hydrochloride
Description
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-4-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-2-4-8-3-1-6(7)5-8;/h6H,1-5H2;1H |
InChI Key |
JTESLNFXVWPMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(=O)C1C2.Cl |
Origin of Product |
United States |
Biological Activity
1-Azabicyclo[3.2.1]octan-4-one hydrochloride, a bicyclic compound featuring a nitrogen atom within its structure, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to tropane alkaloids, which are known for their interactions with various neurotransmitter systems. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The unique bicyclic structure of this compound allows it to interact with biological systems effectively. Its molecular formula and structure can be summarized as follows:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Azabicyclo[3.2.1]octan-4-one HCl | Bicyclic | Contains a nitrogen atom; potential for receptor binding and modulation |
The presence of the nitrogen atom contributes to the compound's reactivity and ability to form interactions with various biological targets, particularly in the central nervous system (CNS).
Neurotransmitter Interactions
Research indicates that this compound may exhibit significant activity at various neurotransmitter receptors, particularly:
- Muscarinic Acetylcholine Receptors : Compounds similar to this bicyclic structure have shown affinity for these receptors, suggesting potential applications in cognitive enhancement or treatment of neurodegenerative diseases.
- Dopamine Receptors : The compound's structural similarity to dopamine and other related compounds implies possible dopaminergic activity, which could be beneficial in managing conditions like Parkinson's disease or schizophrenia.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems through receptor binding and inhibition of transporter proteins:
- Monoamine Transporters : Preliminary studies suggest that compounds within this class can inhibit serotonin and dopamine transporters, indicating potential use in treating mood disorders such as depression and anxiety .
Case Studies and Research Findings
Several studies have evaluated the pharmacological profiles of azabicyclo compounds, including this compound:
- Dopamine Transporter Affinity : A study assessed the binding affinities of various azabicyclo derivatives at dopamine transporters, revealing that modifications to the bicyclic structure significantly influenced their selectivity and potency .
- Inhibition of Monoamine Transporters : Another investigation focused on the interaction of azabicyclo compounds with serotonin transporters, demonstrating varying degrees of inhibition depending on structural modifications .
Potential Applications
The promising biological activity of this compound suggests several therapeutic applications:
- Cognitive Disorders : Due to its interaction with cholinergic systems, it may be explored for enhancing cognitive function in Alzheimer's disease.
- Mood Disorders : Its potential as a monoamine transporter inhibitor positions it as a candidate for developing antidepressants or anxiolytics.
Scientific Research Applications
5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride is a member of the azabicycloalkane family, which is notable for its applications in medicinal chemistry and drug development. The compound features a unique structure with a nitrogen atom incorporated into a bicyclic framework.
Potential Applications
5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride has potential applications in several fields:
- Pharmaceutical Development The structural properties of 5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride make it suitable for pharmaceutical development. Its bicyclic structure enhances its interaction with biological systems, making it valuable in pharmacological research.
- Neurotransmitter Systems The biological activity of 5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride is mainly because of how it interacts with neurotransmitter systems. Its structural similarity to tropane alkaloids suggests that it may be active at muscarinic acetylcholine receptors and dopamine receptors. Studies on similar structures have shown potential effects.
Structural Comparison
5-Methyl-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a specific methyl substitution on the nitrogen-containing bicyclic framework, which may affect its reactivity and interactions with biological targets differently than other similar compounds.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Azabicyclo[3.2.1]octan-8-one hydrochloride | Bicyclic | Known as quinuclidinone; involved in neurotransmitter modulation. |
| Tropinone | Bicyclic | Precursor in tropane alkaloid synthesis; exhibits analgesic properties. |
| 3-Azabicyclo[4.2.0]octan-8-one hydrochloride | Bicyclic | Similar core structure; potential use in CNS disorders. |
Comparison with Similar Compounds
Key Observations :
Preparation Methods
Process Overview
- Starting Material : 8-substituted-8-azabicyclo[3.2.1]octan-3-one (e.g., 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one)
- Reagents : Sodium cyanide or potassium cyanide as cyanide source; hydrochloric acid or acetic acid as acid source; solvents such as methyl tert-butyl ether, methanol, or butyl acetate.
- Conditions : Reaction typically carried out at low temperatures (0°C to 5°C) under stirring in a jacketed reactor with nitrogen or inert atmosphere.
- Procedure : Cyanide salt is added to the ketone solution, acid is slowly added to generate hydrogen cyanide in situ, which reacts with the ketone to form cyanohydrin intermediates.
- Workup : pH adjustment with hydrochloric acid, extraction with organic solvents, drying over magnesium sulfate, and filtration.
Example Data from Patent WO1999029690A1
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyanation | Sodium cyanide (e.g., 13.42 g, 265 mmol), HCl (5M), water, 0°C | Formation of 3-cyano-3-hydroxy-8-substituted-8-azabicyclo[3.2.1]octane |
| Extraction | Diethyl ether extraction, washing with dilute HCl (pH 6) | Isolation of crude cyanohydrin |
| Drying | Addition of sulfuric acid drops, drying over MgSO4 | Purified intermediate solution |
This method allows for the preparation of cyanohydrin intermediates which are crucial for further transformations toward the target compound.
Reduction and Cyclization to 1-Azabicyclo[3.2.1]octan-4-one Hydrochloride
Following cyanation, reduction of nitrile or cyano-hydroxy intermediates can lead to the bicyclic lactam structure characteristic of 1-azabicyclo[3.2.1]octan-4-one.
Reduction Methods
- Catalytic Hydrogenation : Using palladium catalysts under hydrogen pressure to reduce nitrile groups.
- Metal Hydride Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in alcoholic solvents (methanol or ethanol).
- Metal-Mediated Reduction : Using metals such as magnesium in alcohol to facilitate reduction.
These reductions convert nitrile or oxime functionalities into amines or lactams, closing the bicyclic ring system.
Cyclization and Salt Formation
- After reduction, the free base is typically converted to its hydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane or diethyl ether.
- This salt formation step stabilizes the compound and facilitates purification as a crystalline solid.
Literature Example
A synthetic procedure reported in a pharmaceutical chemistry study describes:
- Dissolving (1R,5S)-8-azabicyclo[3.2.1]octan-3-one in 1,4-dioxane.
- Treating with hydrochloric acid and stirring for 30 minutes.
- Concentrating under reduced pressure to yield (1R,5S)-8-azabicyclo[3.2.1]octan-4-one hydrochloride as an off-white solid, ready for subsequent reactions.
Functionalization via Acylation for Derivative Synthesis
The hydrochloride salt of 1-azabicyclo[3.2.1]octan-4-one can be further functionalized, for example, by acylation with benzoyl chlorides to yield amide derivatives.
Typical Acylation Procedure
- Dissolve the hydrochloride salt in dry dichloromethane under nitrogen atmosphere.
- Add a base such as pyridine to neutralize HCl generated during the reaction.
- Add the acyl chloride (e.g., 4-chlorobenzoyl chloride) dropwise at 0°C.
- Stir for 2 hours, quench with ice water.
- Extract with DCM, wash with sodium bicarbonate solution, dry, and concentrate to isolate the amide derivative.
This method is useful for preparing analogs for biological evaluation.
Alternative Synthetic Strategies and Applications
A recent minireview on 2-azabicyclo[3.2.1]octane scaffolds highlights alternative synthetic approaches such as:
- Intramolecular cyclizations.
- Beckmann rearrangement of cyclohexanone oximes.
- Catalytic asymmetric reactions (e.g., Rautenstrauch reaction) to access enantiomerically enriched bicyclic lactams.
- Sequential Michael cyclization, reductive amination, and lactamization to build the bicyclic core.
These methods, although sometimes targeting related compounds like 2-azabicyclo[3.2.1]octan-3-ones, provide insights into constructing the bicyclic nitrogen heterocycle framework relevant to 1-azabicyclo[3.2.1]octan-4-one derivatives.
Summary Table of Preparation Methods
This comprehensive overview integrates data from patent literature and peer-reviewed research, demonstrating the preparation of this compound via cyanation-reduction routes, salt formation, and functionalization. The methods are well-established, reproducible, and adaptable for derivative synthesis in pharmaceutical research.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 1-Azabicyclo[3.2.1]octan-4-one hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of appropriately substituted precursors. For bicyclic amines, intramolecular Mannich reactions or reductive amination under acidic conditions are common. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity. Characterization of intermediates using FT-IR and H/C NMR is critical to confirm structural fidelity at each step .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to verify bicyclic framework and ketone functionality; FT-IR for carbonyl (C=O) and ammonium (N-H) stretches.
- Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and chloride counterion.
- X-ray Crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for key reactions (e.g., nucleophilic additions to the ketone).
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Machine Learning : Train models on analogous bicyclic compounds (e.g., quinuclidine derivatives) to forecast regioselectivity in functionalization reactions .
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer :
- Enantiomer-Specific Assays : Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and test against biological targets (e.g., neurotransmitter receptors).
- Molecular Docking : Compare binding affinities of stereoisomers to enzymes like acetylcholinesterase.
- Pharmacokinetic Studies : Assess metabolic stability differences between enantiomers using liver microsomes and LC-MS/MS .
Q. What experimental approaches resolve contradictions in stability data for bicyclic amine hydrochlorides under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
- Structural Elucidation of Degradants : Isolate and characterize breakdown products (e.g., lactam formation via intramolecular cyclization) using H NMR and HRMS .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Radiolabeling : Synthesize C-labeled analogs to track metabolic fate in hepatocyte incubations.
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolic enzymes .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers.
- First Aid : For eye exposure, flush with water ≥15 minutes (pH-balanced saline preferred); seek medical evaluation for persistent irritation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
